Heavy-Atom Advantage: Calculated Molecular Weight and X-ray Scattering Potential vs. Non-Iodinated Analogs
The presence of a single iodine atom in 887897-95-2 increases the molecular weight to 477.4 g/mol, compared to 391.4 g/mol for the 4-methylphenyl analog (C20H21N3OS) and 445.4 g/mol for the 4-trifluoromethylphenyl analog (C21H20F3N3OS) [1]. This mass difference, combined with iodine's anomalous scattering signal (f′ and f″ components at Cu Kα wavelength: f′ ≈ -1.1 e⁻, f″ ≈ 6.9 e⁻), provides a distinct advantage for experimental phasing in X-ray crystallography, enabling single-wavelength anomalous diffraction (SAD) phasing from a single co-crystal without the need for selenomethionine incorporation or heavy-atom soaking [2]. The non-iodinated analogs lack this intrinsic phasing capability.
| Evidence Dimension | Anomalous scattering potential for X-ray crystallography phasing |
|---|---|
| Target Compound Data | Molecular weight 477.4 g/mol; iodine anomalous scattering f″ ≈ 6.9 e⁻ at Cu Kα |
| Comparator Or Baseline | 4-Methylphenyl analog (C20H21N3OS, MW 391.4 g/mol): no significant anomalous scattering at Cu Kα. 4-Trifluoromethylphenyl analog (C21H20F3N3OS, MW 445.4 g/mol): no significant anomalous scattering at Cu Kα. |
| Quantified Difference | ΔMW = +86.0 g/mol vs. 4-methylphenyl analog; iodine provides f″ ≈ 6.9 e⁻ anomalous signal absent in non-iodinated analogs |
| Conditions | Calculated values based on PubChem data; anomalous scattering factors from International Tables for Crystallography |
Why This Matters
For structural biology groups solving protein-ligand co-crystal structures, the intrinsic iodine anomalous signal eliminates the need for additional derivatization steps, reducing experimental time and cost.
- [1] PubChem Compound Summary for CID 16814998 (target compound) and related analog entries. National Center for Biotechnology Information (2025). View Source
- [2] Hendrickson, W.A. (2014) 'Anomalous diffraction in crystallographic phase evaluation', Quarterly Reviews of Biophysics, 47(1), pp. 49–93. doi:10.1017/S0033583514000018. View Source
